Riccionidin A

Description

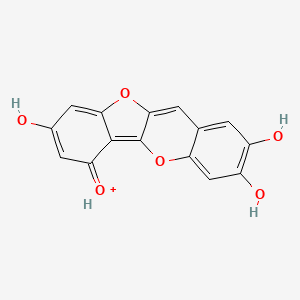

Structure

2D Structure

3D Structure

Properties

CAS No. |

155518-34-6 |

|---|---|

Molecular Formula |

C15H9O6+ |

Molecular Weight |

285.23 g/mol |

IUPAC Name |

(2,3,8-trihydroxy-[1]benzofuro[3,2-b]chromen-6-ylidene)oxidanium |

InChI |

InChI=1S/C15H8O6/c16-7-3-10(19)14-12(4-7)20-13-2-6-1-8(17)9(18)5-11(6)21-15(13)14/h1-5,16-18H/p+1 |

InChI Key |

PPGXDLKTOHUGAQ-UHFFFAOYSA-O |

SMILES |

C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O |

Canonical SMILES |

C1=C2C=C3C(=C4C(=CC(=CC4=[OH+])O)O3)OC2=CC(=C1O)O |

Origin of Product |

United States |

Biosynthesis and Genetic Regulation of Riccionidin a

Elucidation of the Biosynthetic Pathway

The production of Riccionidin A in plants like the liverwort Marchantia polymorpha involves a specialized branch of the flavonoid biosynthetic pathway. While sharing its origins with common flavonoids, the path to this compound diverges to create a unique class of pigments known as auronidins. frontiersin.orgnih.govpnas.org

Enzymatic Conversions and Key Intermediates

The biosynthesis of this compound begins with the general phenylpropanoid pathway, which uses the amino acid phenylalanine as its starting block. pnas.orgroyalsocietypublishing.org A series of core enzymes, including Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL), prepare the initial substrate. pnas.org

The first committed step to flavonoid synthesis is catalyzed by Chalcone (B49325) Synthase (CHS), which, along with Chalcone Isomerase-like (CHIL) proteins, produces chalcone scaffolds. pnas.org Specifically, naringenin (B18129) chalcone is a key precursor in this pathway. researchgate.netnih.gov It is at this chalcone stage that the pathway to this compound diverges from the route that produces anthocyanins in higher plants. pnas.org The chalcone is first converted to an aurone (B1235358) intermediate, aureusidin (B138838), which is then transformed into this compound. researchgate.netnih.govroyalsocietypublishing.org The final enzymatic step converting aureusidin to this compound is carried out by an enzyme that has not yet been identified. royalsocietypublishing.org

Table 1: Key Enzymes and Intermediates in this compound Biosynthesis

| Step | Enzyme/Protein | Substrate | Product/Intermediate |

|---|---|---|---|

| General Phenylpropanoid Pathway | Phenylalanine Ammonia Lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL) | Phenylalanine | p-Coumaroyl-CoA |

| Flavonoid-Specific Branch | Chalcone Synthase (CHS), Chalcone Isomerase-like (CHIL) | p-Coumaroyl-CoA + Malonyl-CoA | Naringenin Chalcone |

| Aurone Formation | Aureusidin Synthase (MpAS1) | Naringenin Chalcone | Aureusidin |

| Auronidin Formation | Unidentified Enzyme(s) | Aureusidin | this compound |

Role of Polyphenol Oxidases (e.g., MpAS1) in Precursor Transformation

A crucial step in the pathway is the oxidative conversion of a chalcone to an aurone. Research has identified a specific polyphenol oxidase (PPO) in Marchantia polymorpha, named MpAS1, as the enzyme responsible for this transformation. researchgate.netnih.gov MpAS1 functions as an aureusidin synthase, directly catalyzing the biosynthesis of aureusidin from naringenin chalcone. researchgate.netnih.gov

This enzymatic activity was confirmed in crude enzyme assays where the reaction was inhibited by N-phenylthiourea, a known inhibitor of PPO family enzymes. nih.gov MpAS1 has shown the highest activity with eriodictyol (B191197) chalcone but also recognizes other substrates like isoliquiritigenin (B1662430) and butein. nih.gov This discovery highlights the critical role of PPOs in directing metabolic flux towards the auronidin branch of flavonoid metabolism.

Transcriptional Control of this compound Accumulation

The production of this compound is tightly controlled at the genetic level, primarily by a specific family of transcription factors that respond to environmental cues.

Identification and Characterization of Regulatory Transcription Factors (e.g., MpMYB14)

The master regulator of this compound biosynthesis in Marchantia polymorpha is the R2R3-MYB transcription factor, MpMYB14. researchgate.neth1.conih.gov This protein is essential for the production of the red pigment. h1.co Genetic studies have shown that knockout mutant lines lacking a functional MpMYB14 gene lose all red pigmentation derived from this compound. researchgate.neth1.co

Conversely, transgenic overexpression of MpMYB14 results in the significant accumulation of both this compound and flavones, leading to a constitutively red-pigmented plant. researchgate.neth1.conih.gov The expression of MpMYB14 itself is triggered by abiotic stresses such as high-intensity light and nutrient deprivation, linking environmental signals to pigment production. researchgate.neth1.co Phylogenetically, MpMYB14 is considered a basal member of the R2R3-MYB family of flavonoid regulators found in angiosperms, suggesting an ancient origin for this regulatory mechanism. researchgate.neth1.co

Table 2: Impact of MpMYB14 Gene Function on this compound Production

| Genetic State | MpMYB14 Function | Phenotype | This compound Level |

|---|---|---|---|

| Wild Type (under stress) | Normal (induced) | Red pigmentation | Normal (induced) |

| Knockout Mutant (mpmyb14) | No function | No red pigmentation | Absent |

| Overexpression Line (35S:MYB14) | Constitutively high | Intense red pigmentation | Hyper-accumulated |

| Gain-of-Function Mutant | Overexpressed | Intense red pigmentation | Hyper-accumulated nih.gov |

Mechanisms of Gene Upregulation and Pathway Activation

MpMYB14 activates the this compound pathway by binding to the promoter regions of biosynthetic genes and increasing their transcription. researchgate.neth1.co Transcriptomic analyses comparing wild-type plants with myb14 mutants and MpMYB14 overexpression lines have revealed the extent of this regulation. pnas.org

The overexpression of MpMYB14 leads to the coordinated upregulation of genes encoding key enzymes in the pathway, including PAL, CHS, CHIL, and the crucial aureusidin synthase, MpAS1. pnas.org This synchronized activation of the biosynthetic gene set ensures an efficient flow of metabolites towards the synthesis and accumulation of this compound. nih.gov This mechanism was further confirmed by the discovery of a gain-of-function mutant, where a random T-DNA insertion near the native MpMYB14 gene caused its upregulation, which in turn led to the hyperaccumulation of this compound. nih.gov

Comparative Biosynthetic Pathway Analysis

The pathway for this compound biosynthesis in liverworts provides valuable insights into the evolution of flavonoid metabolism in land plants. It represents a distinct branch that evolved separately from the well-known anthocyanin pathway prevalent in flowering plants. pnas.orgroyalsocietypublishing.org Although the early steps involving the conversion of phenylalanine to a chalcone are shared, the pathways diverge from that point. pnas.org

The regulatory system, however, shows remarkable conservation. The control of flavonoid production by an R2R3-MYB transcription factor like MpMYB14 appears to be an ancient characteristic that was present early in the colonization of land by plants. researchgate.neth1.co While the regulator type is conserved, the pathways and their final products have clearly diverged over evolutionary time. royalsocietypublishing.orgh1.co For instance, the aureusidin synthase in Marchantia (MpAS1) evolved independently from the PPOs responsible for aurone synthesis in higher plants. nih.gov Furthermore, while anthocyanin regulation in angiosperms often involves a complex of MYB, bHLH, and WD40 proteins, evidence suggests that MpMYB14 in Marchantia may function independently of such a complex. cnr.it This indicates that while the master switch (MYB) is ancient, the downstream molecular machinery it controls has been tailored to produce different pigments in different plant lineages.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 4-coumaroyl-CoA |

| Aureusidin |

| Butein |

| Cinnamate |

| Eriodictyol chalcone |

| Isoliquiritigenin |

| Malonyl-CoA |

| Naringenin chalcone |

| Phenylalanine |

Divergence from Anthocyanin and Other Flavonoid Biosynthetic Routes

The biosynthesis of this compound and other flavonoids, including anthocyanins, originates from the general phenylpropanoid pathway. nih.govpnas.org This shared pathway begins with the amino acid phenylalanine and involves several key enzymes to produce chalcones, the precursors to all flavonoids. nih.govroyalsocietypublishing.org The enzymes involved in these initial, conserved steps include:

Phenylalanine ammonia-lyase (PAL)

Cinnamate 4-hydroxylase (C4H)

4-coumaroyl CoA ligase (4CL)

Chalcone synthase (CHS)

Chalcone isomerase-like (CHIL) pnas.org

From the formation of chalcones, the biosynthetic pathways for auronidins and anthocyanins diverge significantly. pnas.org The production of anthocyanins and flavones requires the action of the enzyme chalcone isomerase (CHI), which catalyzes the second committed step in their biosynthesis. pnas.org In contrast, the biosynthesis of auronidins, including this compound, does not necessitate CHI activity. pnas.org This was demonstrated in studies where mutations in the chi gene in Marchantia did not prevent the production of auronidins. pnas.org

The proposed biosynthetic route to this compound proceeds through an aurone intermediate, specifically 4,6,3′,4′-tetrahydroxyaurone, also known as aureusidin. pnas.org The hydroxylation pattern of this compound is consistent with a ring closure event occurring between the B- and C-rings of this aureusidin precursor. pnas.org This is a key difference from anthocyanidin biosynthesis, where the A-ring is derived from the acetate/malonate pathway and the B- and C-rings from the shikimate/phenylalanine pathway. pnas.org

The genetic regulation of this compound production also shows both similarities and differences when compared to anthocyanin regulation. In both liverworts and angiosperms, R2R3MYB transcription factors are central regulators of flavonoid production in response to environmental stresses like high light and nutrient deprivation. pnas.orgh1.co In Marchantia polymorpha, the R2R3MYB transcription factor MpMyb14 is the key regulator for the production of this compound. nih.govh1.coresearchgate.net Overexpression of MpMyb14 leads to a significant increase in both flavones and this compound, resulting in a deep red pigmentation. researchgate.netuv4plants.org Conversely, knockout mutations of the Mpmyb14 gene result in the complete loss of this red pigmentation. h1.coresearchgate.net While the same class of transcription factors is utilized, the downstream biosynthetic genes they activate are different, reflecting the divergent pathways. h1.co

Table 1: Key Enzymes in Flavonoid Biosynthesis

| Enzyme | Function | Pathway Involvement |

|---|---|---|

| Phenylalanine ammonia-lyase (PAL) | Converts phenylalanine to cinnamic acid | General Phenylpropanoid |

| Cinnamate 4-hydroxylase (C4H) | Hydroxylates cinnamic acid | General Phenylpropanoid |

| 4-coumaroyl CoA ligase (4CL) | Activates p-coumaric acid | General Phenylpropanoid |

| Chalcone synthase (CHS) | First committed step to flavonoids | General Flavonoid |

| Chalcone isomerase-like (CHIL) | Enhances chalcone formation | General Flavonoid |

| Chalcone isomerase (CHI) | Catalyzes second committed step | Anthocyanins, Flavones |

| Aurone synthase (AUS) | Proposed for aurone formation | Auronidins |

| Polyphenol oxidase (PPO) | Proposed for auronidin formation from aurones | Auronidins |

Evolutionary Implications of Auronidin Biosynthesis in Early Land Plants

The discovery that the red pigments in liverworts are auronidins, not anthocyanins, has significant implications for our understanding of plant evolution. pnas.orgroyalsocietypublishing.org It was previously thought that anthocyanin biosynthesis was a key adaptation that arose as plants transitioned from aquatic to terrestrial environments around 450 million years ago. pnas.orgresearchgate.net Liverworts, being one of the earliest diverging lineages of land plants, were believed to produce "primitive" anthocyanins. pnas.org

However, the characterization of this compound as an auronidin challenges this long-held assumption. pnas.orgplantae.org It suggests that the biosynthetic pathway for anthocyanins may have evolved later, after the divergence of liverworts from the lineage leading to seed plants. pnas.orgroyalsocietypublishing.org This finding implies that there are no validated reports of anthocyanins in liverworts. pnas.org

The presence of auronidins in liverworts and anthocyanins in most other land plants suggests that these two groups of red flavonoids may have evolved independently, a case of convergent evolution. royalsocietypublishing.orgresearchgate.net Both pigment types are induced by similar environmental stressors, such as UV-B radiation, drought, and nutrient deficiency, and likely serve similar protective functions, such as screening harmful light and scavenging reactive oxygen species. pnas.orgh1.coresearchgate.net

The flavonoid pathway is considered a crucial innovation for life on land, providing protection against various abiotic stresses. nih.govh1.co The regulatory mechanism involving R2R3MYB transcription factors to control flavonoid production in response to stress appears to be an ancient and conserved feature across land plants. nih.govh1.co The fact that Marchantia uses the MpMyb14 transcription factor to regulate this compound production under stress conditions, similar to how angiosperms use related R2R3MYBs to regulate anthocyanins, points to a common ancestral regulatory system. h1.co However, the biosynthetic pathways themselves have diversified, leading to different end products in different plant lineages. royalsocietypublishing.orgh1.co

The evolution of these distinct pigment pathways—auronidins in liverworts and anthocyanins in other land plants—highlights the adaptability of plant specialized metabolism. nih.govroyalsocietypublishing.org It appears that early land plants developed different molecular solutions to the challenges of a terrestrial existence, with both auronidins and anthocyanins serving as effective photoprotective pigments. researchgate.netnih.gov The study of auronidin biosynthesis in liverworts like Marchantia polymorpha continues to provide valuable insights into the evolutionary history of flavonoids and the adaptations that enabled plants to colonize land. nih.govresearchgate.netnih.gov

Chemical Reactivity and Multistate Equilibria of Riccionidin a

Multistate System Characterization

The chemical identity and behavior of Riccionidin A are defined by its ability to interconvert between various forms, each possessing distinct spectral signatures and stability under different conditions.

This compound, like anthocyanins and 3-deoxyanthocyanins, exists as a dynamic equilibrium of several species, primarily the flavylium (B80283) cation, quinoidal base, and chalcone (B49325) forms (both cis and trans isomers) researchgate.nettsijournals.commdpi.comnih.govnih.govtsijournals.comacs.org. These interconversions involve a series of chemical reactions including proton transfer, hydration, tautomerization, and cis-trans isomerization researchgate.nettsijournals.commdpi.comnih.govnih.govtsijournals.comacs.orgacs.org. The furan (B31954) ring present in this compound's structure influences these transformations, contributing to its unique kinetic and stability profiles compared to other flavonoid classes tsijournals.comnih.gov. Degradation pathways also mirror those of anthocyanins and 3-deoxyanthocyanins, often proceeding through chalcone intermediates, though at notably slower rates tsijournals.comnih.gov.

The different chemical species of this compound exhibit characteristic spectroscopic signatures, allowing for their identification and quantification. The flavylium cation is typically described as yellowish nih.govtsijournals.comacs.org. The quinoidal bases display a range of colors from red to purple, with anionic forms potentially appearing blue at very high pH values, though blue colors are generally not observed under typical plant conditions researchgate.nettsijournals.comacs.orgresearchgate.net. Chalcone forms are generally colorless acs.orgresearchgate.net. Spectroscopic techniques such as UV-Vis spectrophotometry are employed to monitor spectral variations during synthesis and interconversion processes mdpi.comacs.orgacs.orgacs.org. Furthermore, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for identifying and characterizing the specific species present and their transformations tsijournals.comnih.govacs.orgresearchgate.net.

The stability and distribution of this compound's chemical species are profoundly influenced by pH. The compound is predominantly stable in acidic conditions, specifically at pH < 4, where it exists primarily as the yellowish flavylium cation nih.gov. As the pH increases, this compound undergoes transformations, with a complex mixture of species co-existing in the moderately acidic range (pH 4-6), including the flavylium cation, quinoidal base, and chalcones researchgate.net. At higher pH values, the compound becomes unstable and begins to degrade, a process that involves chalcone oxidation and is generally slower than in anthocyanins nih.gov.

The pH-dependent behavior is quantified by apparent pKa values, which govern the deprotonation steps leading to different species. Reported pKa values for this compound's multistate system include values around 4.0-4.2 for the initial proton transfer, around 6.5 for quinoidal base formation, and higher values for subsequent deprotonations tsijournals.comacs.org. The precise distribution of species as a function of pH differs significantly between this compound, anthocyanins, and 3-deoxyanthocyanins tsijournals.comnih.govtsijournals.com.

Table 1: this compound Species and Their Properties

| Species | General Color | pH Stability Range | Key Transformation/Role |

| Flavylium Cation | Yellowish | pH < 4 | Primary colored species at low pH |

| Quinoidal Base | Red to Purple | pH 4-6 | Formed via proton transfer from flavylium cation |

| Hemiketal (B) | Colorless | pH 4-8 | Intermediate formed by hydration of flavylium cation |

| cis-Chalcone (B1234215) (Cc) | Colorless | pH 4-8 | Formed by tautomerization of hemiketal |

| trans-Chalcone (Ct) | Colorless | pH > 4 | Thermodynamically stable form at higher pH; slow isomerization from cis-chalcone |

Note: Colors are general and can vary based on specific conditions and substituents.

Spectroscopic Signatures of Interconverting Forms

Reaction Kinetics and Thermodynamic Analysis

The kinetics of interconversion for this compound are notably slower than those observed for anthocyanins and 3-deoxyanthocyanins, a key characteristic that distinguishes its chemical behavior.

A defining feature of this compound's chemistry is its exceptionally slow reaction kinetics. The conversion of the trans-chalcone form back to the flavylium cation, for instance, can take over 11 days under harsh conditions (100°C in HCl-saturated acetic acid) mdpi.comnih.govacs.org. Similarly, at pH 5.0 in a methanol-water mixture at 45°C, the reaction remains very slow mdpi.com. Unlike anthocyanins, where tautomerization is typically faster than hydration, this compound exhibits similar rates for these processes acs.org. The cis-trans isomerization of its chalcone forms is also exceptionally slow acs.org.

Table 2: pH Stability and Reported pKa Values for this compound

| pH Range | Dominant Species | Stability | Reported pKa Values (approximate) |

| pH ≤ 1 | Flavylium Cation | Stable | N/A (highly acidic) |

| pH 1-4 | Flavylium Cation | Stable | pKa₁ ≈ 1.8 - 4.2 |

| pH 4-6 | Flavylium Cation, Quinoidal Base, Chalcones | Moderate | pKa₂ ≈ 6.5 |

| pH 6-8 | Quinoidal Base, Hemiketal, Chalcones | Decreasing | pKa₃ ≈ 7.7 - 9.2 |

| pH > 8 | Chalcones, Anionic Forms | Unstable/Degrading | pKa₄ ≈ 10.0 - 12.2 |

Note: pKa values can vary depending on experimental conditions and methodology.

This compound's kinetic profile is dramatically different from that of anthocyanins and 3-deoxyanthocyanins. While all three pigment families follow a similar sequence of chemical reactions, the rates at which these transformations occur vary significantly researchgate.nettsijournals.commdpi.comnih.govnih.govtsijournals.comresearchgate.netresearchgate.netdntb.gov.ua. The most striking difference lies in the interconversion between the flavylium cation and trans-chalcone, which takes tens of days for this compound, compared to a few days for 3-deoxyanthocyanins and only several hours for anthocyanins at room temperature nih.gov. This sluggishness is partly attributed to the stabilization of the chalcone intermediate by this compound's furan ring .

Table 3: Comparative Kinetics of Interconversion (Chalcone to Flavylium Cation)

| Pigment Class | Interconversion Time (approximate) | Conditions | Reference |

| This compound | > 11 days | 100°C, Acetic acid saturated with HCl gas | mdpi.comnih.govacs.org |

| Tens of days | Room temperature | nih.gov | |

| 3-Deoxyanthocyanins | Few days | Room temperature | nih.gov |

| Anthocyanins | Several hours | Room temperature | nih.gov |

| Hours (hydration) | pH jumps (e.g., to pH 6) | researchgate.netacs.org |

Compound Names Table

this compound

Anthocyanins

3-Deoxyanthocyanins

Flavylium Cation

Quinoidal Base

Chalcones (cis-chalcone, trans-chalcone)

Auronidin

Cyanidin

Luteolinidin

Sphagnorubin

Kuromanin (Cyanidin-3-O-glucoside)

Oenin (Malvidin-3-O-glucoside)

Structural Elucidation and Synthetic Approaches to Riccionidin a

Advanced Structural Characterization Methodologies

The precise determination of Riccionidin A's structure relies on a suite of sophisticated analytical techniques, combining spectroscopic methods with computational analysis.

Application of 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of natural products like this compound, providing detailed information about molecular connectivity and atomic environments mdpi.com. Researchers employ various NMR techniques to confirm its structure and understand its polymorphic states mdpi.com. Full characterization and assignment of proton (¹H) and carbon (¹³C) signals are typically achieved using multidimensional NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Coherence (HMBC) acs.org. HSQC experiments are particularly valuable for identifying direct carbon-hydrogen (C-H) bond correlations, while HMBC aids in establishing longer-range correlations across multiple bonds, thereby linking different structural fragments mdpi.comacs.org. These spectroscopic data are crucial for unequivocally identifying metabolites and understanding molecular structures .

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the molecular formula of this compound by providing highly accurate mass measurements mdpi.comresearchgate.netresearchgate.net. Techniques such as Ultra-High-Performance Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (UHPLC-ESI-HR-MS) are routinely used to identify and quantify components within complex extracts researchgate.net. Mass spectrometry, often in conjunction with liquid chromatography (HPLC/MS), has also been employed to identify various species present in this compound's dynamic equilibrium before degradation occurs mdpi.com. Furthermore, HPLC-HRMS/MS in positive mode has been utilized in molecular ion networking (MoIN) analysis to aid in the discovery of new compounds chemrxiv.org.

Computational Approaches in Structure Elucidation (e.g., CASE, DFT)

Computational methods significantly enhance the process of structure elucidation, often working synergistically with spectroscopic data researchgate.netchemrxiv.org. These approaches aid in assigning atom connectivity, determining relative configurations, and even establishing absolute configurations chemrxiv.org. Computational prediction of spectroscopic data, particularly NMR chemical shifts, has become a widely adopted tool due to its increasing reliability and accessibility . Techniques like Density Functional Theory (DFT) calculations can provide theoretical NMR spectra, which can then be compared to experimental data to validate proposed structures . Computer-Assisted Structure Elucidation (CASE) programs and machine learning (ML) algorithms are also employed to correlate experimental and calculated data, thereby facilitating the identification of the most probable molecular structures researchgate.net.

Defining Unique Structural Features

This compound possesses several distinctive structural characteristics that differentiate it from related flavonoid compounds, particularly anthocyanins.

Significance of the Furan (B31954) Ring and Catechol Group in Ring A

A defining feature of this compound is the presence of a furan ring, which is fused to the core flavylium (B80283) structure . This furan ring plays a critical role by sterically hindering glycosylation at the C-3 position, a common site for sugar attachment in anthocyanins tsijournals.com. Additionally, the furan ring contributes to the compound's unique chemical behavior, including the exceptionally slow interconversion rates between its chalcone (B49325) and flavylium forms compared to anthocyanins researchgate.net. Ring A of this compound also features a catechol group (two adjacent hydroxyl groups), which has been noted for its potential to form metal complexes, a property that could influence its color and stability mdpi.comtsijournals.com.

Specificity of Glycosylation Sites (e.g., Position 2')

Unlike anthocyanins, which are often glycosylated at the C-3 position, this compound undergoes glycosylation specifically at the C-2' position mdpi.comtsijournals.com. This difference in glycosylation site is a direct consequence of the structural arrangement imposed by the furan ring, which blocks the C-3 position tsijournals.com. This specific glycosylation pattern contributes to this compound's distinct chemical properties and its classification within the auronidin family.

Synthetic Approaches to this compound

The synthesis of this compound and its analogues has been explored through both chemical and enzymatic pathways.

Chemical Synthesis

The foundational chemical synthesis of this compound was established by Dyker and Bauer. This method involves the acid-catalyzed condensation of 2,4,5-trihydroxybenzaldehyde (B1348259) with 5,6-dihydroxybenzofuran-3(2H)-one. The reaction is typically carried out in acetic acid saturated with hydrogen chloride (HCl) gas at 100°C for an extended period of 125 hours, yielding a mixture of the trans-chalcone and the flavylium cation. A notable characteristic of this synthesis is the slow formation of the flavylium cation, with conversions as low as 5% observed after 125 hours, attributed to the stabilizing effect of the furan bridge on the chalcone intermediate .

Modifications of established flavonoid synthesis methods, such as the Robinson method, have been adapted for furanoflavylium compounds. This involves condensing salicylaldehyde (B1680747) derivatives with hydroxybenzofuranones in an acetic acid/sulfuric acid mixture under reflux conditions . While these adaptations have shown promise for related compounds, the synthesis of this compound itself can be challenging, often resulting in low yields due to steric hindrance from multiple hydroxyl groups and the inherently slow chalcone-flavylium interconversion kinetics . This compound chloride (CAS# 207743-58-6) has also been identified as a precursor that can be used in the synthesis of this compound chemicalbook.com.

Enzymatic Synthesis

In nature, the biosynthesis of this compound in liverworts involves enzymatic pathways. A polyphenol oxidase (PPO) homolog, identified as aureusidin (B138838) synthase (MpAS1) in Marchantia polymorpha, plays a key role. MpAS1 catalyzes the oxidation of naringenin (B18129) chalcone to aureusidin, which is then converted to this compound nih.gov. This enzymatic activity is specific for chalcones and can be inhibited by N-phenylthiourea, a known PPO inhibitor nih.gov. The overexpression of transcription factors like MpMYB14 can upregulate MpAS1, leading to increased accumulation of aureusidin and subsequently this compound nih.gov.

Comparative Data Table

| Property | This compound | Anthocyanins | 3-Deoxyanthocyanins | Aureusidin |

| Core Structure | Flavylium + Furan | Flavylium | Flavylium (no 3-OH) | Aurone (B1235358) (Furanone) |

| Ring A Features | Catechol group | Hydroxyl groups (e.g., 5, 7) | Hydroxyl groups | Hydroxyl groups |

| Glycosylation Site | Position 2' | Position 3 (primarily) | Position 3 (primarily) | Not applicable (different core structure) |

| Furan Ring Presence | Yes | No | No | No (has a furanone C-ring) |

| Chalcone-Flavylium Conversion Time | Extremely slow (>11 days) | Hours | Days | Not applicable |

| pH Stability Range | Limited to pH < 4 | Stable in a broader acidic range (e.g., 1-6) | Stable in a broader acidic range | Not applicable |

| Degradation Pathway | Furan ring opening, C-ring fission | C-ring fission via α-diketone | C-ring fission | Not applicable |

| Natural Occurrence | Liverworts (Marchantiophyta) | Angiosperms (flowers, fruits) | Mosses, Ferns | Liverworts, higher plants |

Compound List

this compound

Anthocyanins

3-Deoxyanthocyanins

Aureusidin

Naringenin chalcone

this compound chloride

Synthetic Methodologies and Analog Development

The synthesis of this compound and its related compounds has been approached through various laboratory methods, aiming to replicate its complex structure and understand its chemical properties. These efforts have also led to the development of model compounds and exploration of dimerization and polymerization mechanisms.

Pioneering Laboratory Synthesis Routes (e.g., Dyker and Bauer Condensation)

The foundational laboratory synthesis of this compound was established by Dyker and Bauer acs.orgresearchgate.netresearcher.life. This pioneering method involves the acid-catalyzed condensation of 2,4,5-trihydroxybenzaldehyde with 5,6-dihydroxybenzofuran-3(2H)-one. The reaction is typically carried out in acetic acid saturated with hydrogen chloride (HCl) gas at 100°C for an extended period, often 125 hours acs.orgnih.gov. This procedure initially yields a trans-chalcone intermediate, which then slowly converts to the flavylium cation, the characteristic form of this compound. The sluggish interconversion between these species is attributed to the presence of the furan bridge, which contributes to the stabilization of the chalcone intermediate .

An adaptation of the Robinson method, traditionally used for anthocyanidin synthesis, has also been applied to furanoflavylium compounds, including analogs of this compound . This approach involves the condensation of salicylaldehyde derivatives with hydroxybenzofuranones in a mixture of acetic acid and sulfuric acid (H₂SO₄) acs.org. For instance, the synthesis of the related compound 8-hydroxybenzofuro[3,2-b]chromen-5-ium hydrogen sulfate (B86663) using this method achieved a notable yield of 80% under optimized conditions, involving stirring at 25°C for 6 hours .

Table 1: Key Synthesis Parameters of this compound (Dyker & Bauer Method)

| Parameter | Description |

| Reactants | 2,4,5-trihydroxybenzaldehyde, 5,6-dihydroxybenzofuran-3(2H)-one |

| Catalyst | HCl gas |

| Solvent | Acetic acid |

| Temperature | 100°C |

| Time | 125 h |

| Initial Product | trans-chalcone |

| Final Product | Flavylium cation |

| Yield (Flavylium) | ~5% conversion after 125 h |

Challenges in Synthetic Scalability and Purity

Despite the development of synthetic routes, scaling up the production of this compound presents significant challenges, primarily related to low yields and slow reaction kinetics . The steric hindrance introduced by the multiple hydroxyl groups on the molecule can impede reaction efficiency. Furthermore, the interconversion between the chalcone and flavylium cation forms is kinetically slow, with a reported half-life exceeding 50 hours at 25°C mdpi.com. This slow transformation rate necessitates prolonged reaction times, even under harsh conditions, contributing to the difficulty in achieving high yields and efficient large-scale synthesis. While modified methods show promise for related compounds, specific optimization for this compound's scalability remains an area for further research .

Synthesis of Model Compounds and Derivatives for Mechanistic Studies

To better understand the complex chemical behavior of this compound and its relationship to anthocyanins, synthetic model compounds have been prepared nih.govacs.org. One such model is 4′-hydroxy-3,2′-furanoflavylium (Furanoflavylium 1), synthesized as its hydrogen sulfate salt. This compound, prepared from salicylaldehyde and 6-hydroxybenzofuran-3(2H)-one in acetic acid and sulfuric acid, serves as a crucial tool for investigating the multistate chemical equilibria characteristic of furanoflavylium systems nih.govacs.org. The synthesis of this model compound has been reported with yields as high as 80% acs.org. Studying these synthetic analogs allows researchers to elucidate the intricate kinetics and thermodynamics governing the transformations between different chemical species, providing insights analogous to those gained from studying anthocyanins nih.govacs.org.

Table 2: Synthesis of a this compound Model Compound (Modified Robinson Method)

| Parameter | Description |

| Reactants | Salicylaldehyde derivative, 6-hydroxybenzofuran-3(2H)-one |

| Catalyst | H₂SO₄ |

| Solvent | Acetic acid |

| Temperature | 25°C |

| Time | 6 h |

| Product | 8-hydroxybenzofuro[3,2-b]chromen-5-ium hydrogen sulfate (or similar) |

| Yield | ~80% |

Dimerization and Polymerization Mechanisms (e.g., Riccionidin B)

This compound, like other auronidins, can undergo dimerization and polymerization, leading to the formation of compounds such as riccionidin B nih.govdokumen.pub. These dimers are formed from auronidin/riccionidin A monomers, suggesting potential pathways for higher molecular weight pigment formation in natural systems nih.gov. Proposed mechanisms for dimerization involve the deprotonation of a methyl group on one molecule, generating a reactive methylene (B1212753) group that can then attack an electrophilic carbon center on another molecule acs.org. The multistate chemical equilibrium of this compound, which includes flavylium cation, quinoidal base, and various chalcone forms, provides the reactive species necessary for these polymerization processes mdpi.comresearchgate.nettsijournals.com. The extremely slow interconversion rates observed in this compound's chemistry, compared to anthocyanins, likely influence the kinetics and stability of these dimerization and polymerization reactions mdpi.com.

Compound List:

this compound

Riccionidin B

2,4,5-trihydroxybenzaldehyde

5,6-dihydroxybenzofuran-3(2H)-one

trans-chalcone

flavylium cation

anthocyanins

3-deoxyanthocyanins

auronidin

salicylaldehyde

6-hydroxybenzofuran-3(2H)-one

8-hydroxybenzofuro[3,2-b]chromen-5-ium hydrogen sulfate

4′-hydroxy-3,2′-furanoflavylium (Furanoflavylium 1)

2′-hydroxyaurone

Biological and Ecological Functions of Riccionidin a

Ecological Adaptations and Evolutionary Significance

Adaptive Advantages in Terrestrial Habitatsebi.ac.uk

The transition from aquatic to terrestrial environments presented early land plants with numerous challenges, including increased exposure to ultraviolet (UV) radiation, desiccation, and fluctuating light intensities. Riccionidin A appears to be a key adaptation for bryophytes to overcome these stresses.

UV Protection: this compound has been demonstrated to possess photoprotective properties, accumulating in sun-exposed bryophytes in response to UV-B radiation and cold stress . Studies suggest that cell wall-bound pigments like this compound are essential for UV tolerance in bryophytes with purple pigmentation, offering protection comparable to commercial sunscreen bioone.orgbioone.org. This pigment helps screen out harmful UV radiation, safeguarding cellular components from damage bioone.org.

Light Stress and Antioxidant Capacity: Beyond UV protection, this compound contributes to photoprotection by reducing light absorption and alleviating overexcitation of photosynthetic machinery researchgate.net. Its accumulation in sun-exposed plants correlates with increased UV screening and antioxidant capacity, suggesting a multifaceted role in managing light stress researchgate.net.

Evolutionary Trajectories of Pigment Production in Bryophytesnih.govmdpi.combenchchem.comfrontiersin.orgbioone.orgnih.gov

The discovery of auronidins, such as this compound, in liverworts has significantly reshaped the understanding of pigment evolution in land plants royalsociety.org.nznih.gov. Previously, it was widely assumed that anthocyanins were the primary red pigments in all land plants, evolving early in the transition from water to land royalsociety.org.nznih.gov.

A New Class of Pigments: Research has revealed that the red pigments in liverworts, including this compound, are auronidins, a class of flavonoid pigments distinct from anthocyanins mdpi.comroyalsociety.org.nznih.gov. This indicates that anthocyanin biosynthesis did not evolve as early as previously thought, but rather much later in plant evolution, possibly after the divergence of bryophytes and seed plants royalsociety.org.nznih.gov. Auronidins, with their unique chemistry and fluorescence, represent an earlier evolutionary development of red pigmentation in land plants nih.gov.

Evolutionary Significance: The presence of auronidins in liverworts suggests that these pigments may have been among the earliest red pigments to evolve in response to terrestrial challenges royalsociety.org.nznih.gov. Their ability to provide photoprotection and potentially other stress tolerance mechanisms would have been crucial for the colonization of land by early plants nih.gov. The evolutionary trajectory indicates a diversification of pigment types, with auronidins serving as a foundational red pigment in liverworts, while other pigment classes like 3-deoxyanthocyanins and anthocyanins evolved in ferns, mosses, and angiosperms, respectively mdpi.com.

Biosynthetic Pathways: The biosynthesis of auronidins, like this compound, stems from a branch of the flavonoid pathway distinct from that leading to anthocyanins nih.gov. While the precise evolutionary origins of these pathways are complex, the presence of specific genes and enzymes in bryophytes, and their variations compared to angiosperms, highlight the dynamic evolution of secondary metabolism in plants nih.govfrontiersin.org. For instance, while some genes for flavone (B191248) biosynthesis are conserved, others appear to have evolved independently multiple times royalsocietypublishing.org. The study of these pathways in bryophytes provides critical insights into the early evolution of plant metabolic capabilities that enabled adaptation to terrestrial life nih.govfrontiersin.org.

Advanced Research Methodologies and Future Directions in Riccionidin a Studies

Advanced Omics Approaches

Integrative omics technologies are transforming the study of plant and microbial natural products by providing a holistic view of the molecular processes involved. For Riccionidin A, these approaches are crucial for discovering the genes and enzymes that constitute its biosynthetic pathway.

Metabolomics, the large-scale study of small molecules or metabolites, serves as a cornerstone for understanding the biochemical phenotype of an organism. In the context of this compound, metabolomic profiling allows for the identification and quantification of this and related compounds within the tissues of producing organisms, such as the liverwort Marchantia polymorpha. Advanced analytical tools are employed to create a chemical snapshot, which can be correlated with genetic or environmental variations.

Untargeted or targeted metabolomics analyses are frequently performed on tissues or cells to build a correlation network between metabolites and gene expression. For instance, studies have identified this compound in the metabolic profiles of microbiota-free bees and various plants, highlighting its distribution and potential ecological roles. The quantification of this compound, often using synthetic standards, is essential for studies analyzing its accumulation under different conditions, such as in genetically modified organisms.

| Analytical Tool | Abbreviation | Primary Use in Metabolite Profiling | Reference |

|---|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Separation and identification of volatile and semi-volatile compounds. | |

| Liquid Chromatography-Mass Spectrometry | LC-MS | Separation, identification, and quantification of non-volatile compounds; widely used for flavonoids. | |

| Nuclear Magnetic Resonance Spectroscopy | NMR | Structure elucidation and quantification of metabolites in a non-destructive manner. | |

| High-Performance Liquid Chromatography | HPLC | Separation and quantification of compounds in a mixture. |

Transcriptomics and proteomics provide complementary data layers to metabolomics, helping to link genes to functions and metabolites. A prevalent and powerful approach in pathway discovery is co-expression analysis. This method operates on the principle that genes involved in the same biosynthetic pathway are often transcribed at the same time and under the same conditions. Therefore, by identifying a known "bait" gene, such as a transcription factor or a key enzyme, researchers can search for other genes with similar expression patterns, which become strong candidates for involvement in the same pathway. This approach was instrumental in elucidating the biosynthesis of complex natural products like noscapine.

In the case of this compound, a transcription factor, MpMYB14, has been identified as a key regulator; its overexpression leads to the hyperaccumulation of the pigment. This gene can serve as a "bait" in co-expression studies to identify the full suite of structural genes (enzymes) responsible for the this compound biosynthetic pathway.

More recently, chemoproteomics has emerged as a powerful tool for identifying functional enzymes directly from the proteome. This technique uses chemical probes that mimic biosynthetic intermediates to capture and identify the specific enzymes that interact with them. This approach has successfully identified elusive enzymes in the biosynthesis of steviol (B1681142) glycosides and camptothecin (B557342) and holds significant promise for completing the puzzle of this compound biosynthesis.

| Omics Approach | Core Principle | Application to this compound Pathway | Reference |

|---|---|---|---|

| Transcriptomics (Co-expression Analysis) | Genes with similar expression patterns are likely functionally related. | Using a known gene like MpMYB14 as "bait" to find other co-expressed pathway genes. | |

| Proteomics (General) | Identifies the complete set of proteins (enzymes) present under specific conditions. | Correlating enzyme presence/abundance with this compound production. | |

| Chemoproteomics | Uses activity-based probes to identify enzymes that bind to specific substrates. | Identifying specific enzymes by using probes that mimic this compound precursors. | |

| Multi-Omics Integration | Combines genomics, transcriptomics, and metabolomics data to build comprehensive models. | Creating a network linking genes, enzymes, and metabolites to fully map the pathway. |

Metabolomics Profiling in this compound-Producing Organisms

Genetic Manipulation and Engineering

Genetic engineering provides the tools to functionally validate candidate genes discovered through omics approaches and to modulate the production of valuable compounds like this compound.

CRISPR/Cas9 is a revolutionary gene-editing tool that allows for precise, targeted modifications to an organism's DNA. The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific genomic location, where it creates a double-strand break. The cell's natural repair mechanisms can then be exploited to knock out (disable) a gene or introduce new genetic material.

For this compound research, CRISPR/Cas9 is an ideal tool for the functional analysis of candidate biosynthetic genes identified via transcriptomics. By knocking out a candidate gene in a this compound-producing organism like Marchantia polymorpha, researchers can observe whether the production of the pigment is diminished or eliminated. This provides direct evidence of the gene's function in the pathway. This technology can be used to generate a series of mutations (an allelic series) to study gene function with high precision. For example, targeting the MpMYB14 gene with CRISPR/Cas9 would be a definitive method to confirm its role as a master regulator of this compound accumulation.

Enhancing the production of valuable secondary metabolites is

Mechanistic Investigations

Detailed Exploration of Multistate Kinetics and Thermodynamics Using Stopped-Flow Spectroscopy

The chemical behavior of this compound in solution is characterized by a complex, pH-dependent network of interconverting molecular species, often referred to as a multistate system. This system is analogous to that observed for other flavonoid compounds like anthocyanins and 3-deoxyanthocyanins, involving equilibria between the flavylium (B80283) cation (the colored form), quinoidal bases, hemiketal, and chalcone (B49325) isomers. nih.govpnas.org However, the thermodynamics and kinetics governing these transformations in this compound are markedly different. pnas.orgroyalsociety.org.nz

Stopped-flow spectroscopy is a powerful technique for investigating these rapid chemical reactions. By rapidly mixing solutions of different pH (a "pH jump"), researchers can trigger the interconversion of species and monitor the subsequent spectral changes on a millisecond to second timescale. royalsociety.org.nzmdpi.com This method, often coupled with UV-visible absorption spectroscopy, ¹H NMR, and HPLC-MS, allows for the comprehensive characterization of the kinetic and thermodynamic parameters of the this compound multistate. nih.govpnas.org

Direct pH jumps, from an acidic solution (e.g., pH ≤ 1) where the flavylium cation (AH+) is the predominant species to a higher pH, initiate a cascade of reactions. mdpi.com The initial and extremely fast step is a proton transfer to form the quinoidal base (A). pnas.orgmdpi.com This is followed by slower processes, including the hydration of the flavylium cation to form the colorless hemiketal (B), which then undergoes ring-opening to yield the cis-chalcone (B1234215) (Cc). pnas.orgmdpi.com The final, and often slowest, step is the isomerization to the more thermodynamically stable trans-chalcone (Ct). pnas.org

One of the most striking features of this compound is the exceptionally slow rate of interconversion between the trans-chalcone and the flavylium cation. pnas.org For instance, in acetic acid saturated with HCl gas at 100°C, the conversion of trans-chalcone to the flavylium cation requires more than 11 days. pnas.org This is a dramatic contrast to anthocyanins, where the same process occurs over several hours at room temperature. researchgate.net

Reverse pH jumps are also employed, where an equilibrated solution at a moderately acidic pH is rapidly acidified. This technique is instrumental in studying the kinetics of the flavylium cation restoration from other species. pnas.orgroyalsociety.org.nz The data obtained from these stopped-flow experiments are used to determine the rate constants (k) and equilibrium constants (K) for each step in the reaction network.

Table 1: Kinetic and Thermodynamic Data for this compound and Related Species

| Parameter | Species Transition | Value | Conditions | Reference |

|---|---|---|---|---|

| pKa | AH⁺/A | ~3.6 | Aqueous solution | mdpi.com |

| pKCc/Cc⁻ | cis-Chalcone | 6.7 | Aqueous solution | tsijournals.com |

| pKCc⁻/Cc²⁻ | cis-Chalcone | 9.0 | Aqueous solution | tsijournals.com |

| kh (hydration) | AH⁺ → B | 0.01 s⁻¹ | pH-independent | mdpi.com |

| ki (isomerization) | Cc → Ct | 2.3 x 10⁻⁶ s⁻¹ | pH-dependent | mdpi.com |

This table presents a selection of reported kinetic and thermodynamic constants. Values can vary depending on the specific experimental conditions (e.g., solvent, temperature).

Understanding the Precise Nature of Cell Wall Incorporation and Polymerization

In liverworts such as Marchantia polymorpha, this compound and other auronidins are not just soluble pigments but are also integral components of the cell wall. nih.govoup.com This incorporation is a key adaptation, modifying the physical and chemical properties of the cell wall to cope with terrestrial stressors. nih.gov

Research indicates that auronidin pigments form polymers within the cell wall, which enhances its strength, hydrophobicity, and resistance to enzymatic degradation by pathogens. nih.govresearchgate.net Unlike lignin (B12514952) in vascular plants, which is covalently cross-linked within the cell wall matrix, current evidence suggests that auronidin polymers are physically entrapped. nih.govresearchgate.net Fractionation studies have shown that while small amounts of auronidins are loosely associated with the cell wall, the majority are tightly bound, yet no evidence of covalent linkages to polysaccharide components has been found. nih.gov This suggests a model where large, insoluble auronidin polymers are synthesized and physically integrated into the cell wall structure.

The basis for this polymerization may lie in the formation of dimers. oup.com For example, Riccionidin B, an auronidin-riccionidin dimer, has been isolated, indicating a potential mechanism for building larger polymeric structures. oup.com The biosynthesis and polymerization process likely involves polyphenol oxidases (PPOs). pnas.org These enzymes are implicated in the final steps of auronidin biosynthesis, which are thought to occur in the apoplast, the space outside the cell membrane where the cell wall is located. researchgate.net The presence of these enzymes in the cell wall environment supports their role in the in-situ polymerization of auronidin monomers. This localized synthesis and polymerization within the cell wall provides a lineage-specific strategy for liverworts to fortify their cells against both biotic and abiotic threats. nih.govresearchgate.net

Role of Glycosylation in Modulating this compound Properties

Glycosylation, the enzymatic attachment of sugar moieties to a molecule, is a common modification for flavonoids, often impacting their solubility, stability, and subcellular localization. tsijournals.comrsc.org In the case of auronidins like this compound, glycosylation plays a crucial role in dictating their location and, by extension, their function within the plant cell. pnas.org

Studies in Marchantia polymorpha have identified both the aglycone (non-glycosylated) form of auronidin, which is found bound to the cell wall, and a glycosylated form, auronidin 4-O-neohesperidoside. pnas.orgoup.com This glycosylated variant is believed to be soluble and located in the vacuole, the primary storage organelle in plant cells. pnas.org This differential localization suggests that glycosylation acts as a switch, directing auronidins to either a structural role in the cell wall or a soluble, potentially protective role within the vacuole.

The structure of this compound itself influences its potential for glycosylation. The presence of a furan (B31954) ring in its structure prevents the attachment of a sugar at the 3-position, a common glycosylation site for anthocyanins that is critical for their stability. tsijournals.com Instead, glycosylation occurs at other positions, such as the 4-position, as seen in auronidin 4-O-neohesperidoside. pnas.org The instability of the aglycone form (anthocyanidins) is a key reason for the prevalence of glycosylation in anthocyanins. tsijournals.com While cell wall-bound this compound aglycones are stabilized through polymerization and incorporation, the soluble forms appear to require glycosylation for stability and transport to the vacuole. pnas.orgoup.com This highlights how glycosylation modulates the properties of this compound, enabling it to perform distinct functions in different cellular compartments.

Emerging Research Applications

Contributions to the Field of Natural Product Chemistry and Chemical Biology

The study of this compound and the broader class of auronidins has made significant contributions to natural product chemistry and chemical biology, particularly in understanding the chemical evolution of plant pigments. researchgate.net For a long time, the red pigments in liverworts were considered to be "primitive" anthocyanins. nih.gov However, detailed structural elucidation revealed that they are a distinct class of flavonoids, now termed auronidins. pnas.org This discovery has effectively reshaped the understanding of flavonoid pathway evolution, suggesting that the biosynthetic pathway to anthocyanins arose later than previously thought. pnas.orgroyalsociety.org.nz

This compound serves as a key example in the comparative study of plant color systems. pnas.orgresearchgate.net By comparing the complex multistate chemistry of this compound with that of 3-deoxyanthocyanins (found in mosses and ferns) and anthocyanins (found in angiosperms), scientists can trace the chemical evolution that led to the versatile color palette seen in flowering plants today. pnas.orgroyalsociety.org.nz Although these three compound families share a similar network of pH-dependent chemical reactions, the dramatic differences in their kinetic and thermodynamic properties reveal a process of chemical refinement over evolutionary time. pnas.orgresearchgate.net

Furthermore, the exploration of the biosynthesis of this compound from aurone (B1235358) precursors provides new insights into the plasticity of the flavonoid pathway. pnas.org The identification of the genes and enzymes, such as polyphenol oxidases, involved in its formation and polymerization opens up avenues for bioengineering and synthetic biology. pnas.org As a unique natural product, this compound enriches the vast chemical diversity available for exploration in drug discovery and as a molecular probe to study biological systems. acs.org

Development of Novel Materials (e.g., Chemosensors, Dye-Sensitized Solar Cells)

The unique chemical and photophysical properties of this compound and other auronidins suggest their potential for development into novel materials for technological applications. pnas.orgroyalsociety.org.nz

Chemosensors: Chemosensors are molecules designed to signal the presence of a specific analyte through a detectable change, such as color or fluorescence. amazonaws.comijirmps.org The flavylium cation form of this compound and its derivatives exhibit distinct color and fluorescence properties that are sensitive to their chemical environment, particularly pH. pnas.orgwpmucdn.com This inherent sensitivity makes them attractive candidates for the development of optical sensors. pnas.orgroyalsociety.org.nz The strong fluorescence of auronidins, in particular, presents an opportunity for creating highly sensitive fluorescent chemosensors for detecting various ions or small molecules in environmental or biological samples. pnas.orgmdpi.com

Dye-Sensitized Solar Cells (DSSCs): Dye-sensitized solar cells are a type of photovoltaic cell that uses a molecular dye to absorb light and initiate the process of converting solar energy into electrical energy. The effectiveness of a DSSC is highly dependent on the properties of the sensitizing dye. Natural pigments, including anthocyanins, have been widely explored as low-cost, environmentally friendly alternatives to expensive synthetic dyes. nih.gov

This compound, as a colored flavonoid, and its structural relatives are promising candidates for this application. pnas.orgroyalsociety.org.nz Research on synthetic analogues of anthocyanins, specifically flavylium salts that share the core chromophore of this compound's flavylium form, has shown their potential as DSSC sensitizers. rsc.org For example, a DSSC using 7-(N,N-diethylamino)-3′,4′-dihydroxyflavylium as the sensitizer (B1316253) achieved a solar energy-to-electricity conversion efficiency of 2.15%. rsc.org This performance demonstrates that the flavylium backbone, which is central to this compound's structure, is effective at absorbing light and injecting electrons into the semiconductor material (typically TiO₂) of the solar cell. rsc.org The fluorescent properties of auronidins could also be advantageous, potentially enhancing light-harvesting capabilities. royalsociety.org.nz Further research into modifying the this compound structure could lead to the development of highly efficient and stable natural dyes for the next generation of solar cells.

Q & A

Q. What are the natural sources and structural classification of Riccionidin A?

this compound is a glycosylated auronidin compound predominantly identified in liverwort species such as Ricciocarpos natans and Cephaloziella varians. Structurally, it belongs to the flavylium-based dye family, exhibiting polymorphism akin to anthocyanins. Its core structure includes a furyl-flavylium cation backbone conjugated with sugar moieties, which contributes to its pH-dependent spectral behavior .

Q. What spectroscopic and chromatographic methods are employed to characterize this compound?

Researchers utilize pH-jump experiments combined with UV-Vis spectroscopy to monitor structural transitions (e.g., flavylium cation to cis-chalcone). Kinetic studies reveal four distinct pKa values (4.2, 6.5, 7.7, 10.7), critical for understanding its equilibria. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are used to isolate and confirm its glycosidic linkages and polymorphic states .

Q. What are the primary challenges in isolating this compound from natural sources?

Isolation requires solvent extraction followed by column chromatography to separate this compound from co-occurring pigments. Challenges include its low abundance in liverworts and sensitivity to pH shifts during purification, necessitating buffered solutions to stabilize the flavylium cation form .

Advanced Research Questions

Q. How do synthesis kinetics of this compound compare to model furyl-flavylium compounds?

Synthesis involves a slow transformation from the flavylium cation to cis-chalcone, requiring >11 days even under extreme conditions (e.g., 90°C, pH 1). Comparative studies with 4′-hydroxyfuryl-flavylium show similar hydration/isomerization rate constants (kh ≈ ki), leading to unique equilibration kinetics. In contrast, 4′,7-dihydroxyfuryl-flavylium exhibits slower equilibration, suggesting hydroxylation patterns modulate reaction rates .

Q. What experimental approaches elucidate this compound's decomposition mechanisms under alkaline conditions?

At pH > 10.7, multi-exponential kinetic analysis tracks the flavylium cation’s degradation into decomposition products. Time-resolved spectroscopy and mass spectrometry identify intermediates, revealing hydrolytic cleavage of glycosidic bonds and furan ring opening as primary decomposition pathways .

Q. How does this compound's polymorphism influence experimental design in stability studies?

Polymorphism necessitates multi-method monitoring (e.g., UV-Vis, circular dichroism) across pH gradients to capture transitions between flavylium, quinoidal, and chalcone forms. Researchers must pre-equilibrate samples at target pH levels and use controlled-temperature setups to mitigate kinetic artifacts .

Q. What methodological considerations ensure reproducible synthesis of this compound?

Key factors include:

- Precision in pH/temperature control : Stabilizes intermediates during flavylium-cis-chalcone interconversion.

- Extended reaction timelines : Accommodates slow equilibration kinetics.

- Buffered matrices : Prevents undesired decomposition during purification. Validation via comparative HPLC retention times and spectral matching against natural isolates is critical .

Q. How can researchers address contradictions in reported pKa values for this compound derivatives?

Discrepancies often arise from solvent polarity or ionic strength variations. Standardizing buffer systems (e.g., 0.1 M phosphate) and using potentiometric titrations with UV-Vis cross-validation improve consistency. Computational modeling (e.g., DFT calculations) further refines pKa predictions .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure studies on this compound's bioactivity?

- Population : Liverwort extracts or synthetic analogs.

- Intervention : pH modulation or glycosidic modification.

- Comparison : Stability/bioactivity vs. non-glycosylated flavylium compounds.

- Outcome : Quantify spectral shifts or antioxidant capacity.

- Time : Kinetic profiles over days/weeks. This ensures hypothesis-driven experimentation .

Q. What FINER criteria apply to this compound research?

- Feasible : Access to specialized spectroscopy/HPLC.

- Interesting : Novel insights into flavylium polymorphism.

- Novel : First-time synthesis of stable analogs.

- Ethical : Compliance with natural resource extraction guidelines.

- Relevant : Contributions to natural product chemistry or dye stability mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.